Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

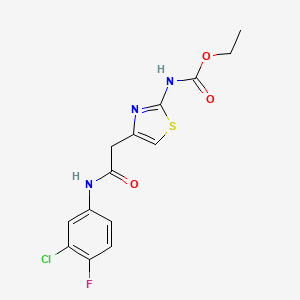

Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group and a halogenated phenylacetamide moiety. Its molecular structure combines a thiazole core with a 3-chloro-4-fluorophenyl substituent, which distinguishes it from analogs through specific electronic and steric effects. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazoles (e.g., kinase inhibition) and carbamates (e.g., metabolic stability) .

Properties

IUPAC Name |

ethyl N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-11(16)10(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRMDGLQOHQRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of a green solvent such as ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structure suggests several potential applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that compounds with thiazole and carbamate moieties exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluoro substituents may enhance its potency by affecting cellular uptake and interaction with biological targets .

- Anti-inflammatory Properties : Research has shown that similar thiazole derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The mechanism may involve modulation of signaling pathways related to inflammation .

- Antimicrobial Effects : The compound may exhibit antimicrobial activity against a range of pathogens due to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Case Study 1: Anticancer Activity

A study conducted on various thiazole derivatives demonstrated that the introduction of halogenated phenyl groups significantly increased cytotoxicity against breast cancer cell lines. Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate was among the compounds tested, showing promising results in inhibiting cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that compounds similar to this compound could downregulate the expression of TNF-alpha and IL-6 in macrophages, suggesting a potential application in treating chronic inflammatory conditions .

Research Findings and Insights

Recent findings underscore the importance of structural modifications in enhancing the biological activity of thiazole-based compounds. The incorporation of electron-withdrawing groups such as chlorine and fluorine has been shown to improve pharmacokinetic properties, making these compounds more effective as therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

- Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-76-0): Key Difference: The phenyl group lacks the 3-chloro substituent, reducing steric bulk and electron-withdrawing effects. Molecular Weight: 323.34 (vs. ~357.8 for the 3-chloro-4-fluoro analog, estimated). Impact: The absence of chlorine may lower lipophilicity (log k) and alter receptor binding affinity compared to the target compound .

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: Key Difference: Dichlorophenyl substitution and carbamate linkage to a phenyl ring instead of a thiazole. Lipophilicity Data: These compounds exhibit log k values ranging from 3.2–4.1 (via HPLC), influenced by alkyl chain length. The target compound’s fluorinated phenyl group may reduce log k compared to dichloro analogs .

Thiazole Core Modifications

- Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds): Key Difference: Carbamate groups attached to thiazole’s 5-position instead of 4-position.

- N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1206987-10-1): Key Difference: Replacement of ethyl carbamate with pyrazine carboxamide.

Physicochemical Properties

Lipophilicity

- The target compound’s log k is hypothesized to be intermediate between 4-fluorophenyl (lower log k) and dichlorophenyl analogs (higher log k), based on halogen electronegativity trends .

Biological Activity

Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring linked to a carbamate moiety, with an amino group substituted by a chlorofluorophenyl group. The synthesis typically involves nucleophilic substitution reactions of 2-aminothiazoles with activated carbonyl compounds, leading to the formation of carbamates.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Effective | |

| Staphylococcus aureus | Moderate to high | |

| Escherichia coli | Good inhibition | |

| Candida albicans | Notable antifungal effect | |

| Aspergillus niger | Effective |

In one study, several thiazole derivatives were screened for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. This compound has shown promising results in inhibiting cancer cell proliferation:

| Cell Line | Viability (%) | IC50 (µM) | Reference |

|---|---|---|---|

| A549 (lung cancer) | 55.4% at 100 µM | Not specified | |

| Caco-2 (colorectal cancer) | 39.8% at 100 µM | Not specified |

In a study assessing various thiazole derivatives, it was found that the compound significantly reduced cell viability in Caco-2 cells, suggesting its potential as an anticancer agent. The structure-dependent activity indicates that modifications to the thiazole ring can enhance efficacy against specific cancer types .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, which are critical for DNA replication and repair . This dual-targeting mechanism may contribute to the compound's effectiveness against resistant bacterial strains.

Case Studies

- Antimicrobial Screening : A study conducted on a series of thiazole derivatives demonstrated that those with structural similarities to this compound exhibited broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Cell Line Evaluation : In vitro assays revealed that certain modifications to the compound's structure led to increased cytotoxicity in Caco-2 cells compared to A549 cells, highlighting its potential specificity towards colorectal cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of a thiazole ring followed by functionalization. Key steps include:

- Step 1 : Condensation of 3-chloro-4-fluoroaniline with α-keto esters to form the acetamide intermediate.

- Step 2 : Cyclization with thiourea derivatives to construct the thiazole core.

- Step 3 : Carbamate group introduction via reaction with ethyl chloroformate under anhydrous conditions .

- Characterization : Intermediates are monitored using thin-layer chromatography (TLC) and confirmed via , , and mass spectrometry (MS). For example, the thiazole ring’s protons resonate at δ 7.2–7.5 ppm in , while the carbamate carbonyl appears at ~170 ppm in .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies proton environments (e.g., aromatic protons at δ 6.8–7.6 ppm, thiazole CH at δ 8.1 ppm). confirms carbonyl groups (amide C=O at ~165 ppm, carbamate C=O at ~170 ppm) .

- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm), C=O stretches (~1680–1720 cm), and C-F stretches (~1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 348.38) .

Q. How is the compound screened for initial biological activity?

- Methodological Answer :

- In vitro assays : Cytotoxicity is assessed using MTT assays in cancer cell lines (e.g., HepG2, MCF-7). For example, IC values <50 µM suggest anticancer potential .

- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus measure zone-of-inhibition diameters. Active compounds show zones >10 mm at 100 µg/mL .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines be resolved?

- Methodological Answer :

- Hypothesis Testing : Variability may arise from cell line-specific expression of targets (e.g., EGFR, tubulin). Validate using siRNA knockdown or Western blotting.

- Assay Optimization : Standardize incubation time (e.g., 48 vs. 72 hours) and culture conditions (e.g., serum-free media to reduce interference) .

- Dose-Response Studies : Generate IC curves in triplicate to confirm reproducibility. For example, discrepancies in HepG2 vs. HEK293 toxicity may reflect selective tumor cell targeting .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR PDB:1M17). The thiazole ring may form π-π interactions with Phe723, while the carbamate group hydrogen bonds to Thr766 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- Validation : Compare docking scores (e.g., ∆G = -8.5 kcal/mol) with experimental IC values to refine models .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., 1–5 mol% Pd(OAc)) to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 150°C, improving yield from 45% to 72% .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water) to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.